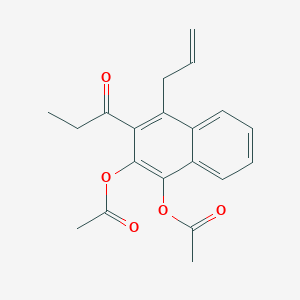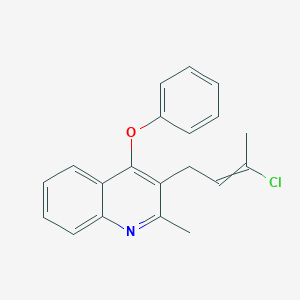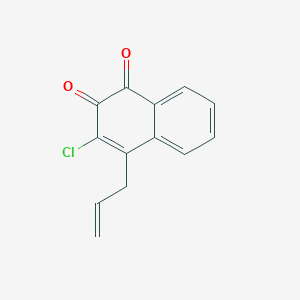
N,N'-Carbonylbis(N,2-dimethylprop-2-enamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) is a chemical compound known for its unique structure and properties It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) typically involves the reaction of N,N-dimethylprop-2-enamide with a carbonylating agent. One common method is the use of phosgene (COCl2) as the carbonylating agent. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
2N,N-dimethylprop-2-enamide+COCl2→N,N’-Carbonylbis(N,2-dimethylprop-2-enamide)+2HCl
Industrial Production Methods
In an industrial setting, the production of N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide groups can participate in various biochemical pathways, affecting enzyme activity and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylacetamide: Similar in structure but lacks the carbonyl bis linkage.
N,N-Dimethylformamide: Another amide with different substituents on the nitrogen atom.
N-Methyl-2-pyrrolidone: A cyclic amide with distinct properties.
Uniqueness
N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) is unique due to its bis-amide structure, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
85434-95-3 |
|---|---|
Molekularformel |
C11H16N2O3 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
N,2-dimethyl-N-[methyl(2-methylprop-2-enoyl)carbamoyl]prop-2-enamide |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)9(14)12(5)11(16)13(6)10(15)8(3)4/h1,3H2,2,4-6H3 |
InChI-Schlüssel |
WOJALGSFDUWREM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)N(C)C(=O)N(C)C(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)


![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)
![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)



![N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14401369.png)
![1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene](/img/structure/B14401373.png)
